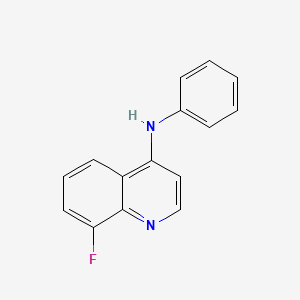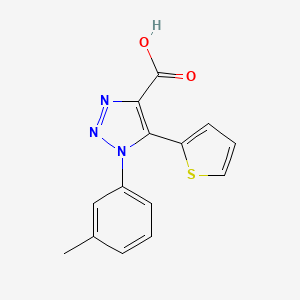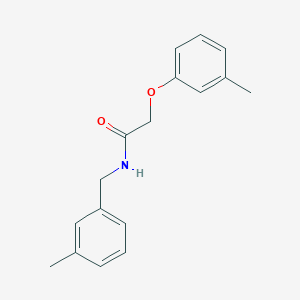![molecular formula C20H31N3O3S B4462891 1-[(3-methylbenzyl)sulfonyl]-N-(1-methyl-4-piperidinyl)-4-piperidinecarboxamide](/img/structure/B4462891.png)
1-[(3-methylbenzyl)sulfonyl]-N-(1-methyl-4-piperidinyl)-4-piperidinecarboxamide
説明
1-[(3-methylbenzyl)sulfonyl]-N-(1-methyl-4-piperidinyl)-4-piperidinecarboxamide, also known as MS-275, is a potent and selective inhibitor of class I histone deacetylases (HDACs). It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
1-[(3-methylbenzyl)sulfonyl]-N-(1-methyl-4-piperidinyl)-4-piperidinecarboxamide inhibits the activity of class I HDACs, which are enzymes that remove acetyl groups from histone proteins. Histone acetylation is a critical epigenetic modification that regulates gene expression. By inhibiting class I HDACs, 1-[(3-methylbenzyl)sulfonyl]-N-(1-methyl-4-piperidinyl)-4-piperidinecarboxamide increases histone acetylation, leading to changes in gene expression that can result in cell cycle arrest, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-[(3-methylbenzyl)sulfonyl]-N-(1-methyl-4-piperidinyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of cell cycle arrest, and induction of apoptosis. It has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
実験室実験の利点と制限
One of the main advantages of using 1-[(3-methylbenzyl)sulfonyl]-N-(1-methyl-4-piperidinyl)-4-piperidinecarboxamide in lab experiments is its potent and selective inhibition of class I HDACs. This allows researchers to study the specific effects of histone acetylation on gene expression and cellular processes. However, one limitation of using 1-[(3-methylbenzyl)sulfonyl]-N-(1-methyl-4-piperidinyl)-4-piperidinecarboxamide is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 1-[(3-methylbenzyl)sulfonyl]-N-(1-methyl-4-piperidinyl)-4-piperidinecarboxamide. One direction is to investigate its potential use in combination with other drugs or therapies for the treatment of cancer and other diseases. Another direction is to study its effects on specific cellular processes, such as DNA repair and immune response. Additionally, further research is needed to understand the potential side effects and toxicity of 1-[(3-methylbenzyl)sulfonyl]-N-(1-methyl-4-piperidinyl)-4-piperidinecarboxamide in humans, which will be critical for its clinical development.
科学的研究の応用
1-[(3-methylbenzyl)sulfonyl]-N-(1-methyl-4-piperidinyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, breast, prostate, and lung cancer. It has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, 1-[(3-methylbenzyl)sulfonyl]-N-(1-methyl-4-piperidinyl)-4-piperidinecarboxamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Huntington's disease.
特性
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-16-4-3-5-17(14-16)15-27(25,26)23-12-6-18(7-13-23)20(24)21-19-8-10-22(2)11-9-19/h3-5,14,18-19H,6-13,15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFZUUNQNMXOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,5-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B4462815.png)

![6-(3-chlorophenyl)-3-(1-pyrrolidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4462826.png)
![7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4462848.png)
![5-(4-methoxyphenyl)-3-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4462850.png)
![2-[3-(ethylthio)-1H-1,2,4-triazol-5-yl]-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B4462855.png)
![N-[4-(cyanomethyl)phenyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4462859.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[4-(5-fluoro-2-methoxyphenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B4462867.png)
![2-(3-methoxypropyl)-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B4462873.png)
![1-[(dimethylamino)sulfonyl]-N-[1-methyl-2-(2-methylphenoxy)ethyl]-3-piperidinecarboxamide](/img/structure/B4462877.png)

![3-[(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol](/img/structure/B4462899.png)
![5-fluoro-2-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4462904.png)
